
5-(叔丁基)吡啶甲酸
描述
5-(tert-Butyl)picolinic acid is a chemical compound with the molecular formula C10H13NO2 . It’s a pyridine carboxylate metabolite .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butyl)picolinic acid contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
5-(tert-Butyl)picolinic acid has a molecular weight of 179.22 g/mol . It is a solid at room temperature . The compound’s InChI Code is 1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) .科学研究应用
医药:抗病毒研究
5-(叔丁基)吡啶甲酸: 在抗病毒研究领域展现出潜力。 吡啶甲酸衍生物因其广谱抗病毒能力而被研究,包括阻止像 SARS-CoV-2 和甲型流感病毒的能力 。叔丁基可能增强化合物的功效或药代动力学特性,使其成为作为治疗剂进一步研究的候选药物。
农业:除草剂开发
在农业中,5-(叔丁基)吡啶甲酸可以作为开发新型合成生长素类除草剂的先导结构 。其结构类似物已表现出有效的除草活性,表明它可以有效地用于控制杂草生长。
材料科学:聚合物研究
叔丁基以其独特的反应活性而闻名,这种反应活性可用于材料科学,用于开发具有特定特性的聚合物。5-(叔丁基)吡啶甲酸可能参与创建低介电常数聚酰亚胺薄膜或其他先进材料 .
工业应用:化学合成
5-(叔丁基)吡啶甲酸: 可用于工业化学合成过程。 其特性,例如固体物理形态和室温稳定性,使其适用于各种合成应用 .
环境影响:PBT 评估
虽然不是直接的应用,但了解化学品的环境影响至关重要。5-(叔丁基)吡啶甲酸及其衍生物需要评估其持久性、生物累积性和毒性(PBT),以确保它们不会造成重大环境风险 .
生物化学研究:酶抑制
在生物化学研究中,5-(叔丁基)吡啶甲酸可以探索其在酶抑制中的潜在作用。 吡啶甲酸衍生物的修饰可以导致选择性抑制特定酶的化合物,这对于理解代谢途径和设计药物非常有价值 .
药理学:药物开发
叔丁基的独特特性可以影响化合物的药理学特征。5-(叔丁基)吡啶甲酸可以研究其药物样特性,例如溶解性、渗透性和代谢稳定性,这些特性在药物开发中至关重要 .
化学性质:分析化学
了解5-(叔丁基)吡啶甲酸的化学性质,例如其分子量、沸点和溶解度,对于其在分析化学中的应用至关重要。 这些特性会影响化合物在各种化学分析中的处理和分析方式 .
安全和危害
5-(tert-Butyl)picolinic acid is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
作用机制
Target of Action
The primary target of 5-(tert-Butyl)picolinic acid is the zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
5-(tert-Butyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This suggests that it may affect pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
The binding of 5-(tert-Butyl)picolinic acid to zinc finger proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins. This can have various molecular and cellular effects, depending on the specific roles of the inhibited proteins .
Action Environment
The action, efficacy, and stability of 5-(tert-Butyl)picolinic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability . .
生化分析
Biochemical Properties
5-(tert-Butyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 5-(tert-Butyl)picolinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic state of the cell. Additionally, 5-(tert-Butyl)picolinic acid can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 5-(tert-Butyl)picolinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butyl)picolinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(tert-Butyl)picolinic acid remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(tert-Butyl)picolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and induction of cellular stress responses. Threshold effects are often observed, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
5-(tert-Butyl)picolinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux within cells. For instance, it has been shown to modulate the kynurenine pathway, which is a key metabolic route for tryptophan catabolism. By influencing this pathway, 5-(tert-Butyl)picolinic acid can alter the production of downstream metabolites and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(tert-Butyl)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 5-(tert-Butyl)picolinic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
5-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHOYXWNFLBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729106 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-85-2 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



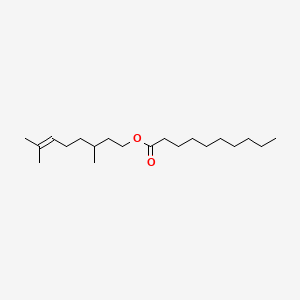

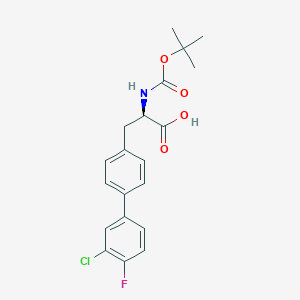
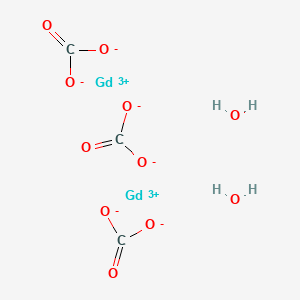

![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine](/img/structure/B1507122.png)
![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)

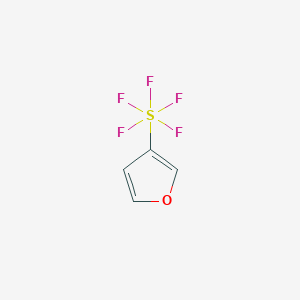
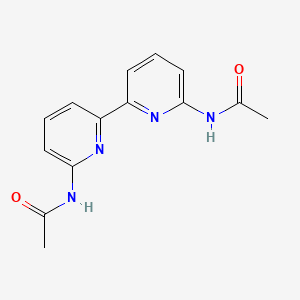


![3-(4-Chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1507138.png)
